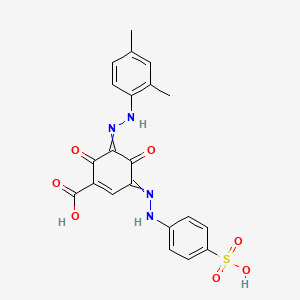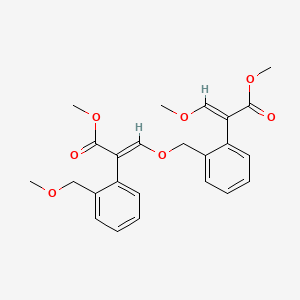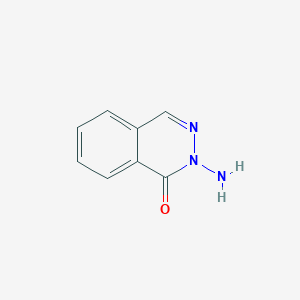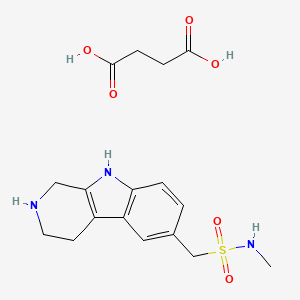
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of diazenyl groups, which are known for their ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid involves several steps, starting with the preparation of the diazonium salts. The reaction typically involves the diazotization of 2,4-dimethylaniline and 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The diazenyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid include:
3-((E)-(4-Hydroxyphenyl)diazenyl)benzoic Acid: Known for its similar diazenyl structure but with different substituents, leading to distinct chemical and biological properties.
3-((E)-(4-Sulfophenyl)diazenyl)benzenesulfonic Acid: Another compound with a similar diazenyl group but different functional groups, resulting in unique applications and reactivity.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C21H18N4O7S |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N4O7S/c1-11-3-8-16(12(2)9-11)23-25-18-19(26)15(21(28)29)10-17(20(18)27)24-22-13-4-6-14(7-5-13)33(30,31)32/h3-10,22-23H,1-2H3,(H,28,29)(H,30,31,32) |
InChI-Schlüssel |
IQWVFTUSUDPUCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)




![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)

![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)


